molecular formula C16H21F3N2 B12548179 Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- CAS No. 821776-98-1

Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-

Cat. No.: B12548179
CAS No.: 821776-98-1
M. Wt: 298.35 g/mol
InChI Key: DROJJNYRJOQECY-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: is an organic compound that features a benzonitrile core substituted with a dibutylamino group at the 4-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- One common method is the radical trifluoromethylation of benzonitrile derivatives using reagents such as Umemoto’s reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: has several scientific research applications:

Mechanism of Action

The mechanism by which Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dibutylamino group can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-(trifluoromethyl)-: Lacks the dibutylamino group, which affects its chemical properties and applications.

    Benzonitrile, 4-(dibutylamino)-:

Uniqueness

Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: is unique due to the presence of both the trifluoromethyl and dibutylamino groups, which confer distinct chemical properties and enhance its versatility in various applications .

Properties

CAS No.

821776-98-1

Molecular Formula

C16H21F3N2

Molecular Weight

298.35 g/mol

IUPAC Name

4-(dibutylamino)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H21F3N2/c1-3-5-9-21(10-6-4-2)14-8-7-13(12-20)15(11-14)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

DROJJNYRJOQECY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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